Ferric citrate monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
153531-98-7 |
|---|---|
Molecular Formula |
C6H7FeO8 |
Molecular Weight |
262.96 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);hydrate |
InChI |
InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+3;/p-3 |
InChI Key |
AJVRSHNXSHMMCH-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Fe+3] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Fe+3] |
Other CAS No. |
2338-05-8 153531-98-7 |
Pictograms |
Irritant |
Synonyms |
ferric citrate ferric citrate anhydrous ferric citrate dihydrate ferric citrate hydrate ferric citrate iron(+3) salt ferric citrate trihydrate ferric citrate, 59Fe-labeled cpd ferric citrate, iron salt, 59Fe-labeled cpd ferric-citric acid iron(III) citrate JTT-751 zerenex |
Origin of Product |
United States |
Synthesis Methodologies and Precursor Chemistry of Ferric Citrate Monohydrate
Diverse Synthetic Routes for Iron(III) Citrate (B86180) Complexes
The generation of ferric citrate can be achieved through several distinct pathways, primarily categorized into aqueous solution syntheses and solid-state reactions.
Aqueous methods are the most common for preparing ferric citrate. These typically involve the reaction of an iron(III) salt with a source of citrate in water. A prevalent strategy is the "ferric hydroxide (B78521) intermediate route," where an iron(III) salt, such as ferric chloride hexahydrate, is first reacted with a base like sodium hydroxide or sodium carbonate to precipitate ferric hydroxide (Fe(OH)₃). google.com This intermediate is then isolated, washed to remove excess ions, and subsequently reacted with an aqueous solution of citric acid or citric acid monohydrate to form the final ferric citrate complex. justia.com
Another approach is the "one-pot" slurry process, which streamlines production by avoiding the isolation of the ferric hydroxide intermediate. In this method, a base is added to the iron(III) salt solution to form a ferric hydroxide slurry, and citric acid is then added directly to this mixture. The reaction is typically heated to ensure completion before the product is precipitated.
Ferric citrate complexes can also be synthesized by directly reacting an iron(III) salt, such as iron(III) nitrate (B79036) nonahydrate, with citric acid monohydrate in an aqueous solution where the pH is adjusted to a specific value, for example, pH 8, using a base. scienceforecastoa.com
A summary of various aqueous synthesis precursors is detailed in the table below.
| Precursor 1 | Precursor 2 | Base (if applicable) | Solvent | Reference |
| Ferric chloride hexahydrate | Citric acid | Sodium hydroxide | Water, Acetone | |
| Ferric chloride hexahydrate | Citric acid monohydrate | Sodium carbonate | Water | google.com |
| Iron(III) nitrate nonahydrate | Citric acid monohydrate | Sodium hydroxide | Water, Ethanol | scienceforecastoa.com |
| Ferric chloride hexahydrate | Sodium citrate | Not Applicable | Water, Alcohol | google.com |
Solid-state thermal decomposition is a method used to produce iron oxides from an iron-bearing organic complex precursor like iron(III) citrate. researchgate.net This process involves heating solid ferric citrate, which then decomposes to form nanomaterials such as hematite (B75146) (α-Fe₂O₃) or magnetite. researchgate.netbenthamdirect.com Kinetic analysis of the solid-state thermal reaction of iron(III) citrate under an oxidative atmosphere shows that the decomposition is a multi-step process completed by approximately 600 K. researchgate.net The characteristics of the final iron oxide product can be modulated by the presence of a co-precursor, such as malonic acid, during the thermal reaction. benthamdirect.com While this pathway is crucial for generating iron oxide nanoparticles from a ferric citrate starting material, it represents a decomposition route for the complex rather than a primary method for its synthesis. researchgate.netbenthamdirect.com
Influence of Reaction Conditions on Ferric Citrate Complex Formation
The structure and properties of the synthesized ferric citrate complexes are critically dependent on the reaction conditions, including pH, the molar ratio of reactants, temperature, and the solvent system used.
The pH of the reaction medium exerts a profound influence on both the synthesis process and the nature of the resulting iron-citrate complex. During syntheses that proceed via a ferric hydroxide intermediate, a pH greater than 7.0 is required to ensure the complete precipitation of Fe(OH)₃. google.com Conversely, the subsequent reaction with citric acid often requires acidic conditions (e.g., pH 0.8–1.5) to enhance complex stability and solubilize any unreacted materials.
The speciation of the final complex is also highly pH-dependent. Lower pH values tend to favor the formation of oligomeric or polynuclear species. researchgate.net As the pH increases, particularly to neutral or basic levels (pH 7.0-8.0), the formation of mononuclear iron complexes becomes more dominant, especially when citrate is in excess. scienceforecastoa.comresearchgate.net This effect is linked to the deprotonation of citric acid's multiple ionizable groups. rsc.org At higher pH, the citrate ligand carries a greater negative charge, which enhances its ability to coordinate with the Fe(III) ion and facilitates the formation of mononuclear species.
The molar ratio of iron(III) to citrate is a determining factor in the nuclearity (mononuclear vs. polynuclear) of the resulting complex. nih.govrsc.org Research indicates that when citrate is present in significant excess, mononuclear complexes are preferentially formed. scienceforecastoa.comresearchgate.net For instance, studies have shown that at citrate-to-iron(III) molar ratios of 9:1 and 19:1, the resulting product is a mononuclear species, [Fe(Cit)₂]⁵⁻. scienceforecastoa.com
Conversely, at lower citrate-to-iron ratios, such as 1:1, 2:1, or 5:1, the formation of polynuclear structures, including dinuclear and trinuclear complexes, is favored. nih.govscienceforecastoa.comresearchgate.net An increase in the iron-to-citrate ratio leads to a decrease in the concentration of mononuclear iron(III) species in the solution. nih.gov
The table below illustrates the effect of varying molar ratios on the structure of the synthesized ferric citrate complex, as demonstrated in a study using iron(III) nitrate and citric acid monohydrate. scienceforecastoa.com
| Molar Ratio (Citric Acid:Iron Nitrate) | Resulting Complex Structure | Reference |
| 2:1 | Di-nuclear | scienceforecastoa.com |
| 5:1 | Di-nuclear | scienceforecastoa.com |
| 9:1 | Mononuclear | scienceforecastoa.com |
| 19:1 | Mononuclear | scienceforecastoa.com |
Temperature plays a key role in the kinetics of the synthesis reaction. In methods involving the reaction of ferric hydroxide with citric acid, heating to temperatures between 70°C and 120°C can accelerate the formation of the ferric citrate complex. google.comjustia.com However, careful control is necessary, as higher temperatures (80–100°C) can also increase the risk of citrate degradation through caramelization. Temperature can also influence the morphology of the final crystalline product. mdpi.com
The choice of solvent is critical, particularly for the isolation and crystallization of the final product. Because ferric citrate is highly soluble in water, water-miscible organic solvents in which the complex is insoluble are frequently used as anti-solvents to induce precipitation. google.com Common choices include acetone, methanol, and ethanol. scienceforecastoa.comchemicalbook.com The addition of the reaction solution to the organic solvent, or vice-versa, causes the ferric citrate to precipitate, allowing for its separation via filtration. google.com The use of specific solvents can also refine the product, yielding a loose and porous form with improved solubility characteristics. google.com
Precursor Material Selection in Ferric Citrate Synthesis
The synthesis of ferric citrate monohydrate is a nuanced process where the choice of precursors significantly dictates the physicochemical properties of the resulting complex. The primary reactants involved are an iron(III) salt and citric acid or its derivatives, with the specific combination influencing reaction kinetics, product structure, and purity.
Role of Iron(III) Salt Anions in Product Characteristics
The anion of the iron(III) salt precursor plays a important role in the synthesis of this compound. Different anions can affect the reaction environment and the final product's attributes.
Commonly used iron(III) salts include ferric chloride, ferric nitrate, and ferric sulfate. The choice of anion can influence the reaction's pH, the formation of intermediate species, and the ultimate structure of the ferric citrate complex. For instance, the reaction of ferric chloride with an alkali metal carbonate can form a colloidal suspension of ferric hydroxide as an intermediate, which is then reacted with citric acid. google.com
A study on the synthesis of ferric citrate complexes utilized iron(III) nitrate nonahydrate in a basic solution. scienceforecastoa.com Another method involves reacting ferric chloride hexahydrate with sodium hydroxide to produce ferric hydroxide, which is subsequently treated with citric acid. google.com The use of ferric chloride hexahydrate in reaction with sodium hydroxide and then citric acid monohydrate is also a documented method. chemicalbook.com
The anion can also impact the surface area of the final product. For example, a patented method describes the synthesis of ferric citrate with a specific surface area by reacting ferric chloride with a base to form ferric hydroxide, followed by a reaction with citric acid. justia.com
Table 1: Impact of Iron(III) Salt Anions on Ferric Citrate Synthesis
| Iron(III) Salt Precursor | Intermediate Species | Observed Product Characteristics |
|---|---|---|
| Ferric Chloride (FeCl₃) | Ferric Hydroxide (Fe(OH)₃) | Can be used to produce ferric citrate with a controlled surface area. google.comjustia.com |
| Ferric Nitrate (Fe(NO₃)₃) | Direct complexation in solution | Leads to the formation of various ferric citrate complexes depending on the molar ratio of reactants. scienceforecastoa.com |
| Ferric Sulfate (Fe₂(SO₄)₃) | Not explicitly detailed in provided context | Information on its specific impact on product characteristics is not available in the provided search results. |
Citric Acid Derivatives and Their Impact on Complex Formation
Citric acid, a tricarboxylic acid, is the chelating agent in the formation of ferric citrate. Its derivatives can also be used, and the specific form of the citrate source can influence the complexation reaction. Citric acid monohydrate is frequently the chosen reactant. scienceforecastoa.comjustia.com
The structure of the resulting ferric citrate complex is highly dependent on the molar ratio of citric acid to iron(III). Research has shown that at different ratios, various complexes can be formed. For example, at lower ratios of citric acid to iron nitrate (e.g., 2:1 and 5:1), di-nuclear ferric citrate complexes are formed. scienceforecastoa.com Conversely, at higher ratios (e.g., 9:1 and 19:1), mononuclear ferric citrate complexes are the predominant species. scienceforecastoa.com The hydroxyl group of citric acid can also participate in chelation, leading to more stable ring structures. wikipedia.org
The formation of different complexes, such as [Fe(III)(OH)₂cit], involves two carboxylic acid groups, while other forms might involve the hydroxyl group as well. nih.govresearchgate.net The speciation of iron(III) citrate is also dependent on pH, with different complexes being stable at various pH levels. regulations.gov
Table 2: Influence of Citric Acid to Iron(III) Ratio on Complex Formation
| Molar Ratio (Citric Acid:Iron(III)) | Resulting Ferric Citrate Complex | Key Characteristics |
|---|---|---|
| 2:1 | Di-nuclear complex scienceforecastoa.com | - |
| 5:1 | Di-nuclear complex scienceforecastoa.com | - |
| 9:1 | Mononuclear complex scienceforecastoa.com | Higher osmotic pressure and lower viscosity compared to di-nuclear complexes. scienceforecastoa.com |
| 19:1 | Mononuclear complex scienceforecastoa.com | - |
Post-Synthesis Modification and Purification Strategies for this compound
After the initial synthesis, this compound often undergoes purification to meet specific quality standards. These processes are designed to remove impurities and to obtain a product with desired physical properties, such as a specific surface area.
A common purification technique involves precipitation using a water-miscible organic solvent. google.com In one method, after reacting ferric hydroxide with citric acid, the volume of water is reduced, and an organic solvent is added to precipitate the ferric citrate. google.com This product can then be further purified by washing with a water-miscible organic solvent or a mixture of water and the solvent. google.com
Another strategy to control the surface area of the final product is to treat the ferric citrate with a mixture of water and a water-miscible organic solvent, such as acetone. google.com This can be done by spraying the solid or by dissolving and re-precipitating. google.com The process can be repeated until the desired surface area is achieved. google.com
Purification can also be achieved by dissolving the crude ferric citrate in water and then adding a solvent in which ferric citrate is insoluble, causing it to precipitate. google.com Solvents like alcohols, ketones, and esters can be used for this purpose. google.com The temperature at which dissolution in water occurs can range from 10°C to 120°C. google.com
Table 3: Purification Methods for this compound
| Purification Method | Reagents/Solvents | Outcome |
|---|---|---|
| Precipitation | Water-miscible organic solvents (e.g., ethanol, acetone) google.comgoogle.com | Isolation of ferric citrate from the reaction mixture. google.com |
| Washing | Water-miscible organic solvent or water/solvent mixture google.com | Removal of impurities and achievement of pharmaceutical grade purity. google.com |
| Surface Area Modification | Mixture of water and water-miscible organic solvent (e.g., acetone) google.com | Reduction of the surface area to a specified range. google.com |
| Re-precipitation | Dissolution in water followed by addition of a non-solvent google.com | Refinement of the product and control over its physical form. google.com |
Advanced Coordination Chemistry and Solution Speciation of Iron Iii Citrate Complexes
Elucidation of Iron(III) Coordination Environments in Ferric Citrate (B86180) Systems
The interaction between ferric ions (Fe³⁺) and citrate, a derivative of citric acid, results in the formation of coordination complexes. wbcil.com In these complexes, the citrate molecule acts as a ligand, donating electron pairs to the central iron ion. wbcil.com The structure of these complexes can vary, but it most commonly involves a single ferric ion binding to multiple citrate ligands. wbcil.com This complexation enhances the solubility of iron in water compared to other ferric salts. wbcil.com
Spectroscopic methods like Mössbauer and electron paramagnetic resonance (EPR) have been instrumental in revealing that ferric citrate systems can exist as both mononuclear and polynuclear species. The formation of these different structures is dictated by the solution conditions and the ratio of iron to citrate. In the solid state, six distinct iron(III) citrate complexes have been structurally characterized, each displaying a unique mode of coordination with the citrate ligand. nih.govnih.gov
Under conditions of citrate excess, mononuclear iron(III) citrate species are predominantly formed. nih.govresearchgate.net Investigations using techniques such as mass spectrometry and EPR spectroscopy have identified the monoiron dicitrate species as a relevant complex in aqueous solutions. rsc.orgresearchgate.net The formation of mononuclear complexes is favored at neutral pH and when the molar ratio of citrate to iron(III) is high, typically greater than 10:1. nih.govresearchgate.net
Several mononuclear species can coexist, each with a different coordination environment. nih.govresearchgate.net These can include partially coordinated complexes, where water molecules complete the iron's coordination sphere, and fully coordinated complexes. The fully coordinated monoiron dicitrate complexes, such as [Fe(cit)₂]⁵⁻, are considered the dominant species in citrate excess. nih.govmdpi.com The formation constant for the biologically significant [Fe(Cit)₂]⁵⁻ complex has been determined through spectrophotometric titration. rsc.orgresearchgate.net The structure of the [Fe(cit)₂]⁵⁻ complex involves the coordination of one terminal and the central carboxylate groups, along with the alkoxide function, to the same iron atom, forming five, six, and seven-membered chelate rings. regulations.gov
The relative amount of these mononuclear complexes increases at neutral pH compared to slightly acidic conditions, which is attributed to the higher coordination ability of citrate due to its deprotonation. nih.gov
When the iron-to-citrate molar ratio is higher, oligomeric and polynuclear iron(III) citrate complexes become more prevalent. rsc.orgresearchgate.net These larger structures are formed due to the multidentate nature of the citrate ligand, which can bridge multiple iron centers. The transition from mononuclear to polynuclear structures is observed as the concentration of iron increases relative to citrate. scienceforecastoa.com
At lower iron-to-citrate ratios, dinuclear complexes such as di-iron(III), di-citrate are thought to form. nih.gov Two notable dinuclear complexes that have been prepared and structurally characterized are [Fe₂(cit)₂(H₂O)₂]²⁻ and [Fe₂(citH)₃]³⁻. regulations.gov In the former, the citrate ligands are fully deprotonated, while in the latter, each citrate ligand possesses a non-coordinating protonated carboxylate group and uses its alkoxide functionality to link the two ferric ions. regulations.gov In aqueous solutions, these two dinuclear complexes can exist in equilibrium in the presence of excess citric acid. regulations.gov The formation of the dinuclear species [Fe₂(Cit)₂]²⁻ is favored at increasing iron concentrations. mdpi.com
At a 1:1 iron-to-citrate molar ratio, polynuclear species, most likely with a trinuclear structure, are the prevailing form over a broad pH range. nih.govnih.gov The formation of tri-iron(III), tri-citrate complexes is particularly favored at high Fe-to-citrate molar ratios. nih.gov A tri-Fe(III), tri-citrate complex (Fe₃Cit₃) has been identified in the xylem sap of iron-deficient tomato plants. oup.com This complex is modeled as having an oxo-bridged tri-Fe(III) core, where the three iron atoms form an equilateral triangle with a central bridging oxygen atom, and each iron atom has a slightly distorted octahedral configuration. oup.com Mass spectrometry and EPR spectroscopy have also confirmed the presence of trinuclear species in aqueous solutions of ferric citrate. nih.govrsc.orgresearchgate.net The formation of these trinuclear structures is a result of the strong tendency for the complete coordination of Fe³⁺ by citrate, which necessitates the formation of these polynuclear arrangements when citrate is not in large excess. nih.gov
Oligomeric and Polynuclear Iron(III) Citrate Architectures
Dynamic Speciation of Ferric Citrate Monohydrate in Aqueous Environments
The speciation of ferric citrate in aqueous solutions is a dynamic process, heavily influenced by the solution's pH and the molar ratio of iron to citrate. nih.govrsc.orgresearchgate.net This complexity means that a definitive description of its aqueous speciation, especially at neutral pH, remains a challenge. nih.govrsc.org The deprotonation of the alcoholic hydroxyl group of citrate upon complex formation with Fe(III) is a key factor that has historically led to discrepancies in reported affinity constants. nih.govrsc.org
The pH of the aqueous solution plays a critical role in determining the equilibrium between different iron(III)-citrate species. nih.govrsc.org
Low pH: At lower pH values, oligomeric and polynuclear species are favored. researchgate.net For instance, in the pH range of 1 to 2.99, the formation of the mononuclear complex FeLH and the dicitrate complex FeL₂H₂³⁻ has been observed. researchgate.net Studies have shown that at a pH of 5.5, four different redox processes can be registered, corresponding to the reduction of iron(III)-monocitrate, various dicitrate complexes, and polynuclear species. nih.gov
Neutral to High pH: As the pH increases towards neutral and slightly basic conditions, the formation of mononuclear species is enhanced. nih.govresearchgate.net This is due to the increased deprotonation of citric acid, which enhances its coordination ability. nih.gov At a pH of around 7, the mononuclear dicitrate complex [Fe(Cit)₂]⁵⁻ becomes the dominant species, particularly when citrate is in excess. rsc.orgmdpi.com However, even at neutral pH, if the iron concentration is high, polynuclear species can still be present. mdpi.com At a pH of 7.5, a redox process has been observed that is likely due to the reduction of a Fe(cit)₂(OH)ₓ species. nih.gov
The intricate relationship between pH and the iron-to-citrate ratio dictates the relative concentrations of mononuclear, dinuclear, and trinuclear complexes in solution. rsc.orgmdpi.com
Table of Iron(III)-Citrate Species and Formation Conditions
Table of Spectroscopic and Electrochemical Observations
Molar Ratio Influence on Ferric Citrate Speciation and Nuclearity
The speciation and nuclearity of ferric citrate complexes in aqueous solutions are profoundly dependent on the molar ratio of iron(III) to citrate. This ratio dictates whether the dominant species are mononuclear (containing a single iron center) or polynuclear (containing multiple iron centers).
At a 1:1 iron-to-citrate molar ratio, polynuclear species are the predominant form. nih.govontosight.ai Spectroscopic studies using Mössbauer and electron paramagnetic resonance (EPR) have indicated that these are most likely trinuclear structures. nih.govresearchgate.net The formation of these polynuclear complexes is driven by the need for the ferric ions (Fe³⁺) to achieve coordination saturation when the citrate ligand is limited. nih.gov This tendency to form polymers at a 1:1 ratio has been observed over a broad pH range (3.0 to 7.5). nih.gov Some research has also suggested the formation of high molecular weight polymers, with a number average molecular weight of approximately 2.0 x 10⁵. researchgate.net
Conversely, when citrate is present in excess, the equilibrium shifts towards the formation of mononuclear iron complexes. nih.govresearchgate.net Mass spectrometry results show that a mononuclear dicitrate complex, [Fe(Cit)₂]⁵⁻, becomes the predominant species when the molar citrate-to-Fe(III) ratio is greater than 10:1. researchgate.net At ratios above 20:1, polymerization is significantly suppressed in favor of this ferric dicitrate species. The presence of excess citrate ligands satisfies the coordination sphere of the iron(III) center, preventing the bridging interactions necessary for polymerization. nih.gov This shift from polynuclear to mononuclear species with increasing citrate concentration is a critical factor in the reactivity and bioavailability of iron. For instance, the rate of iron transfer to proteins like transferrin is enhanced at high citrate-to-iron ratios because the formation of ferric dicitrate suppresses the less reactive polynuclear forms.
The solution's pH also plays a synergistic role with the molar ratio in determining speciation. Lower pH values tend to favor the formation of oligomeric (polynuclear) species, whereas increasing the pH enhances the dominance of mononuclear iron complexes. researchgate.net At higher pH values (e.g., 7.0 versus 5.5), the formation of mononuclear species is more pronounced when citrate is in excess.
Table 1: Influence of Iron(III):Citrate Molar Ratio on Complex Nuclearity
| Iron:Citrate Molar Ratio | Predominant Species Type | Specific Complex(es) Identified | Supporting Evidence/Notes |
|---|---|---|---|
| 1:1 | Polynuclear/Oligomeric | Trinuclear structures, high molecular weight polymers | Prevalent across a wide pH range (3.0-7.5). nih.govresearchgate.netresearchgate.net |
| 1:2 - 1:10 | Transition Zone | Increasing abundance of small oligomeric complexes | As the ratio increases, a shift from polynuclear to mononuclear begins. researchgate.net |
| > 10:1 | Mononuclear | Mononuclear dicitrate complex [Fe(Cit)₂]⁵⁻ | Mass spectrometry confirms predominance of this species. researchgate.net |
| > 20:1 | Mononuclear | Ferric dicitrate | Polymerization is suppressed. |
Ligand Protonation States and Their Role in Iron(III) Coordination
The coordination of iron(III) by citrate is intricately linked to the protonation state of the citrate ligand. Citric acid is a polyprotic acid with three carboxylate groups and one hydroxyl group, which can be ionized. regulations.gov The pKa values for these groups are approximately 3.13, 4.76, and 6.40 for the carboxyl groups, and a much higher, less accessible pKa for the hydroxyl group (around 11-14). regulations.gov The degree of deprotonation of these functional groups, which is highly dependent on the solution's pH, directly influences the ligand's charge and its ability to chelate the ferric ion.
Crucially, X-ray crystallography data has revealed that the central hydroxyl group of the citrate ligand is also directly involved in coordinating the iron(III) ion. ebi.ac.uk This coordination is accompanied by the deprotonation of the hydroxyl group, even at neutral pH, a process that does not typically occur for free citric acid until a much higher pH is reached. regulations.govebi.ac.uk This deprotonation upon complexation indicates a very strong interaction between the iron(III) center and the alkoxide oxygen, contributing significantly to the stability of the resulting chelate. The ability of the supporting ligand's protonation state to influence the properties of the metal center is a key feature in the coordination chemistry of iron. researchgate.net The specific protonation state of the coordinated citrate can vary, leading to different complex formulations, such as [Fe₂(cit)₂(H₂O)₂]²⁻ and [Fe₂(citH)₃]³⁻, where "cit" represents the fully deprotonated citrate and "citH" represents a singly protonated form. regulations.gov
Ligand Exchange Kinetics and Mechanisms Involving Ferric Citrate
Ligand exchange reactions are fundamental to the biological activity and environmental fate of ferric citrate, governing how iron is transferred to other molecules such as transport proteins or stronger chelators. The kinetics and mechanisms of these exchanges are complex, often influenced by the speciation of the ferric citrate complex itself.
Studies on the exchange of iron from ferric citrate to the siderophore desferrioxamine B (DFB) reveal that the reaction mechanism is dependent on the initial ferric citrate speciation. researchgate.netnih.gov At high citrate-to-iron ratios where mononuclear ferric dicitrate and monocitrate complexes are the major species, the exchange with DFB is relatively rapid. researchgate.netnih.gov A proposed kinetic model for this exchange involves multiple pathways ebi.ac.uknih.gov:
Direct Association: The incoming ligand (DFB) directly associates with the ferric dicitrate complex, forming a ternary intermediate before any citrate molecules dissociate. ebi.ac.uknih.gov
Adjunctive Association: One citrate molecule dissociates from the parent ferric dicitrate complex, forming a ferric monocitrate intermediate, which then associates with DFB. ebi.ac.uknih.gov
Dissociative Pathway: Both citrate molecules sequentially dissociate from the iron center, and the resulting hydrated ferric ion is then complexed by DFB. ebi.ac.uknih.gov
Under conditions where the citrate concentration is much higher than that of DFB, the adjunctive pathways, involving the direct association of DFB with the existing ferric citrate complexes, are considered dominant. researchgate.netnih.gov In contrast, when ferric citrate exists as a polymer (at a 1:1 iron-to-citrate ratio), the rate-limiting step for iron transfer is the depolymerization of the complex into a smaller, more reactive low molecular weight species.
Interplay of Ferric Citrate with other Chelating Agents
The kinetic stability of the ferric citrate complex determines its reactivity in the presence of other chelating agents. The rate at which iron(III) is transferred from a chelate to a biological acceptor like transferrin is highly dependent on the chemical nature and steric factors of the initial complexing agent. researchgate.net
Comparative studies show significant differences in iron exchange rates between various chelates. For instance, the time required for equimolar concentrations of different chelates to half-saturate the iron-binding sites of transferrin varies dramatically:
Nitrilotriacetate (NTA): 3 seconds
Citrate: 8 hours
Ethylenediaminetetraacetate (EDTA): approximately 4 days
This demonstrates that while ferric citrate is a relatively stable complex, it is kinetically more labile than the ferric EDTA complex. researchgate.net This difference in lability has practical implications; for example, ferric citrate complexes have been found to be more suitable for the degradation of tetracycline (B611298) than ferric EDTA complexes due to their lower thermodynamic stability. ontosight.ai The interaction with other chelators is a competitive process, and the ability of an agent to acquire iron from ferric citrate depends on both the thermodynamic stability of the new complex and the kinetic pathway for the exchange. researchgate.net
Ternary Complex Formation in Iron(III)-Citrate Systems
The formation of ternary complexes, where the iron(III)-citrate unit binds to a third molecule, is a key mechanistic feature in ligand exchange reactions. regulations.gov In the context of iron transfer to proteins, a proposed reaction sequence involves the formation of a ternary intermediate of chelate-iron-transferrin. This intermediate is a crucial step in the pathway that facilitates the release of iron from the citrate and its subsequent binding to the protein. researchgate.net
Ternary complexes can also be formed with other metals and ligands. A notable example is a ternary iron(III)-uranium(VI)-citric acid complex. acs.org In the photodegradation of this complex, the primary mechanism involved a two-step reduction of the two ferric ions to ferrous ions, coupled with the oxidation of citric acid. acs.org This highlights how the presence of citrate as a bridging or co-ligand can influence the redox chemistry of the metals involved. The formation of such mixed-metal or mixed-ligand complexes is significant in both biological systems, where multiple essential metals may be present, and in environmental contexts. regulations.gov
Structural Characterization and Spectroscopic Analysis of Ferric Citrate Monohydrate
Advanced Crystallographic Investigations of Solid-State Iron(III) Citrate (B86180) Structures
The intricate architecture of ferric citrate complexes in the solid state has been unraveled through advanced crystallographic techniques. These methods provide a definitive look at the coordination environment of the iron(III) ion and the versatile binding modes of the citrate ligand. The complexity of the iron(III)-citrate system is highlighted by the existence of various structurally characterized anionic complexes, including mononuclear, dinuclear, and even nonanuclear species. researchgate.netnih.gov The specific complex formed is highly dependent on experimental conditions such as the iron-to-citrate molar ratio, pH, and the presence of other ions. nih.gov
X-Ray Crystallography for Ferric Citrate Coordination Mode Determination
X-ray crystallography has been instrumental in elucidating the precise three-dimensional arrangement of atoms within ferric citrate crystals. These studies have revealed that the citrate ligand, a tetrabasic acid, can adopt multiple coordination modes, binding to one or more iron centers through its carboxylate and hydroxyl groups. ebi.ac.ukregulations.gov This versatility allows for the formation of a diverse array of complex structures.
Notably, X-ray diffraction data has confirmed that the hydroxyl group of the citrate ligand is involved in the coordination to the Fe(III) ion, and this group undergoes deprotonation upon complex formation. ebi.ac.uknih.govrsc.org This finding has been crucial for understanding the stability and speciation of ferric citrate in aqueous solutions.
Several distinct ferric citrate coordination complex anions have been structurally characterized using X-ray crystallography, showcasing different iron nuclearities and ligand coordination modes. nih.govresearchgate.net These include:
Mononuclear species: such as [Fe(Cit)2]5-, where two citrate ligands coordinate to a single iron(III) center. researchgate.net
Dinuclear species: like [Fe2(Cit)2(H2O)2]2- and [Fe2(HCit)3]3-, where two iron centers are bridged by citrate ligands. researchgate.netacs.org
Polynuclear species: including a complex nonanuclear structure, [Fe9O(Cit)8(H2O)3]7-. researchgate.net
The coordination of the iron(III) ion in these complexes is typically octahedral, with oxygen atoms from the carboxylate and hydroxyl groups of the citrate ligand, as well as water molecules, occupying the coordination sphere. nih.gov The ability of citrate to bridge multiple iron centers is a key factor in the formation of polynuclear complexes. regulations.gov
| Complex Anion | Iron Nuclearity | Reference |
|---|---|---|
| [Fe(Cit)2]5- | Mononuclear | researchgate.net |
| [Fe2(Cit)2(H2O)2]2- | Dinuclear | researchgate.net |
| [Fe2(HCit)3]3- | Dinuclear | researchgate.net |
| [Fe9O(Cit)8(H2O)3]7- | Nonanuclear | researchgate.net |
Vibrational Spectroscopy for Functional Group and Bonding Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, serves as a powerful tool for identifying the functional groups present in ferric citrate complexes and for probing the nature of the coordination bonds between the iron(III) ion and the citrate ligand.
Fourier Transform Infrared (FTIR) Spectroscopy of Ferric Citrate Complexes
The FTIR spectrum of ferric citrate monohydrate exhibits characteristic absorption bands that provide a fingerprint of the molecule. nih.govgoogleapis.com By comparing the spectrum of the complex to that of citric acid or its salts, researchers can deduce information about the coordination environment.
Key spectral features include:
Carboxylate Stretching: The asymmetric and symmetric stretching vibrations of the carboxylate groups (-COO-) are particularly informative. In free citrate, these bands appear at specific frequencies. Upon coordination to the iron(III) ion, the positions of these bands shift, indicating the involvement of the carboxylate groups in bonding. scienceforecastoa.com For instance, bands observed around 1577 cm⁻¹ and 1390 cm⁻¹ in citrate-coated iron oxide nanoparticles are attributed to the asymmetric and symmetric stretching vibrations of the coordinated carboxylate group, respectively. aimspress.com
Hydroxyl Stretching: The broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group in citric acid is altered upon deprotonation and coordination to the iron center.
Metal-Oxygen Bonding: The presence of a band in the low-frequency region (e.g., ~587 cm⁻¹) is characteristic of the Fe-O linkage, confirming the successful coordination of the citrate ligand to the iron center. scienceforecastoa.com
FTIR studies have been used to differentiate between different structural forms of ferric citrate complexes. For example, the disappearance of a CH₂ bending mode in the spectra of polynuclear complexes compared to mononuclear ones has been used as evidence for structural differences. scienceforecastoa.com
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance | Reference |
|---|---|---|---|
| Asymmetric Carboxylate Stretch | ~1577-1620 | Indicates coordination of carboxylate group | scienceforecastoa.comaimspress.com |
| Symmetric Carboxylate Stretch | ~1390 | Indicates coordination of carboxylate group | aimspress.com |
| Fe-O Stretch | ~587 | Confirms metal-ligand bond | scienceforecastoa.com |
Electronic and Magnetic Resonance Spectroscopies for Iron(III) State Elucidation
Electronic and magnetic resonance spectroscopies provide valuable insights into the electronic structure and magnetic properties of the iron(III) center in ferric citrate complexes. These techniques are particularly useful for studying the complexation behavior in solution.
UV-Visible Spectrophotometry in Ferric Citrate Complexation Studies
UV-Visible spectrophotometry is a widely used technique to study the formation and stability of ferric citrate complexes in aqueous solution. The complexation of iron(III) with citrate gives rise to characteristic absorption bands in the UV-visible region. scienceforecastoa.comresearchgate.net
The UV-visible spectra of ferric citrate solutions are sensitive to factors such as pH and the iron-to-citrate molar ratio. scienceforecastoa.comresearchgate.net By monitoring the changes in the absorbance at specific wavelengths, researchers can determine the stoichiometry and stability constants of the various complex species present in solution. For example, spectrophotometric titrations have been used to identify the formation of different spectrally active species, such as FeLH, FeL2H2(3-), FeL2H(4-), and FeL2(5-), at varying pH values. nih.govsigmaaldrich.com The appearance of isosbestic points in the spectra as a function of pH provides evidence for the existence of equilibria between different complex species. researchgate.netchem-soc.si
Studies have shown that an excess of citrate favors the formation of mononuclear species like [Fe(Cit)2]5-, which exhibit different absorption characteristics compared to polynuclear complexes. scienceforecastoa.com The stability of these complexes at elevated temperatures has also been confirmed using UV-Vis spectroscopy, demonstrating their suitability for certain applications. scienceforecastoa.com
Electron Paramagnetic Resonance (EPR) Spectroscopy of Iron(III) Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species, such as the high-spin iron(III) ion (with five unpaired electrons) in ferric citrate. researchgate.netnih.govnih.gov EPR spectroscopy provides detailed information about the electronic environment and symmetry of the iron(III) center.
The EPR spectra of frozen solutions of ferric citrate typically exhibit a prominent signal at a g-value of approximately 4.3. researchgate.netnih.gov This signal is characteristic of high-spin mononuclear ferric compounds in a rhombically distorted octahedral or tetrahedral environment. researchgate.net The intensity of this signal can be used to quantify the concentration of mononuclear iron(III) species in a sample. nih.gov
EPR studies have been instrumental in investigating the speciation of ferric citrate in solution as a function of the iron-to-citrate ratio and pH. nih.govrsc.orgresearchgate.net At a 1:1 iron-to-citrate molar ratio, polynuclear species tend to prevail, which are often EPR silent in the g ≈ 4.3 region due to spin-spin coupling between the iron centers. researchgate.netnih.gov In contrast, with an excess of citrate, the EPR spectra show the presence of several mononuclear species with different coordination environments. researchgate.netnih.gov This has confirmed that the relative concentration of mononuclear versus polynuclear complexes is highly dependent on the solution conditions. nih.govrsc.org High-field EPR studies have further contributed to the understanding of these complex systems. researchgate.net
Mössbauer Spectroscopy for Iron Oxidation State and Spin State Analysis
Mössbauer spectroscopy is a powerful tool for determining the oxidation and spin states of iron in various compounds. nih.govresearchgate.net In ferric citrate, the iron is confirmed to be in the ferric (Fe³⁺) high-spin state. nih.govacs.org This is characterized by specific hyperfine parameters, including the isomer shift (δ) and quadrupole splitting (ΔE_Q). researchgate.net
Studies on aqueous solutions of ferric citrate at different iron-to-citrate ratios and pH values have utilized frozen-solution Mössbauer spectroscopy to characterize the iron species present. nih.gov At a 1:1 iron-to-citrate molar ratio, the dominant species are polynuclear, likely trinuclear, iron complexes. nih.govresearchgate.net As the citrate concentration increases to a 1:10 ratio, a significant portion of the iron exists in monomeric forms, which is evident from the appearance of a paramagnetic hyperfine structure (PHS) component in the Mössbauer spectra. nih.gov This PHS component is characteristic of monomeric high-spin Fe³⁺ species. nih.gov
The Mössbauer spectra of polynuclear ferric citrate complexes often show a single doublet, with isomer shifts and quadrupole splitting values consistent with those observed for other trinuclear iron carboxylate complexes. The application of an external magnetic field in Mössbauer experiments can further help to distinguish between different iron species by observing the splitting of spin levels. nih.gov
Table 1: Representative Mössbauer Parameters for Ferric Citrate Species
| Iron Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Relative Area (%) (at Fe:Cit = 1:10) |
| Monomeric Fe³⁺ | ~0.50 | ~0.80 | ~15 |
| Polynuclear Fe³⁺ | ~0.48 | ~0.63 | ~85 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Mass Spectrometry Techniques in Ferric Citrate Speciation
Electrospray ionization mass spectrometry (ESI-MS) has been instrumental in identifying the various ferric citrate species present in aqueous solutions. kcl.ac.uknih.gov This soft ionization technique allows for the detection of intact metal-organic complexes. frontiersin.org ESI-MS studies have revealed that the speciation of ferric citrate is highly dependent on the pH and the molar ratio of iron to citric acid. kcl.ac.ukresearchgate.net
In solutions with a high citrate-to-iron ratio (e.g., >10:1), the mononuclear dicitrate complex, [Fe(Cit)₂]⁵⁻, is the predominant species. researchgate.net As the iron-to-citrate ratio increases, or at lower pH values, dinuclear and trinuclear oligomeric complexes become more abundant. kcl.ac.ukresearchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) can be employed to further investigate the structure of these complexes by inducing fragmentation. researchgate.net
The use of high-resolution mass spectrometry, such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), provides highly accurate mass measurements, enabling the confident identification of different ferric citrate complexes and even ternary complexes with other metals. frontiersin.org Isotope-dilution techniques coupled with liquid chromatography and mass spectrometry (ICP-MS and ESI-MS) offer a quantitative method for determining the concentration of various iron citrate species without the need for molecular standards. researchgate.netrsc.org
Table 2: Major Ferric Citrate Species Identified by Mass Spectrometry
| m/z Value | Proposed Species | Conditions Favoring Formation |
| 340, 681 | Mononuclear dicitrate adducts | High citrate-to-iron ratio, neutral pH |
| 375.5, 462.5, 558.5, 654.5 | Trinuclear species | Higher iron-to-citrate ratio, lower pH |
| 436, 628, 820 | Adducts with citric acid molecules | - |
Note: The m/z values can vary depending on the charge state and adducts formed during ionization. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁵N HSQC experiments, has been used to study the binding of ligands to ferric citrate complexes. nih.gov While detailed structural elucidation of this compound itself by NMR is complex due to the paramagnetic nature of the Fe³⁺ ion, NMR has been valuable in confirming ligand interactions. For instance, NMR has been used to demonstrate that citrate is a ligand for non-transferrin bound iron. researchgate.net Titration experiments monitored by NMR can show chemical shift perturbations upon ligand binding, providing evidence for the interaction between ferric citrate and other molecules. nih.gov Studies on analogous systems, like aluminum citrate complexes, have also provided insights into the potential structures of ferric citrate in solution. researchgate.net
X-ray Absorption Spectroscopy (XAS) for Local Iron Environment
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of the iron center in ferric citrate. d-nb.infoberstructuralbioportal.org It is an element-specific method that can be applied to both solid and solution samples. d-nb.infonih.gov XAS encompasses both Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES).
EXAFS provides information about the local atomic environment around the absorbing iron atom, including the types of neighboring atoms, their distances, and coordination numbers. acs.orgaps.org For ferric citrate, EXAFS analysis reveals that the iron atom is octahedrally coordinated to oxygen atoms in the inner sphere. acs.org Quantitative analysis of EXAFS data for a related compound, ferric pyrophosphate citrate, showed that the iron center is bound to both phosphorus and carbon atoms, indicating coordination with both pyrophosphate and citrate ligands. d-nb.infonih.gov In aqueous ferric citrate, EXAFS modeling suggests a predominant Fe(citrate)₂ binding mechanism, with the iron atom coordinated to approximately 4.2 carbon atoms. d-nb.info The Fe-O-C bond distance in ferric citrate has been determined to be approximately 2.88 Å. d-nb.info
Table 3: EXAFS Fitting Parameters for Aqueous Ferric Citrate
| Shell | Atom | Coordination Number (N) | Distance (R, Å) |
| 2nd | C | 4.2 ± 0.6 | 2.88 ± 0.01 |
Source: Adapted from physicochemical characterization studies of ferric pyrophosphate citrate, which included analysis of ferric citrate. d-nb.info
The XANES region of the XAS spectrum is sensitive to the oxidation state and coordination geometry of the iron atom. nih.govacs.org XANES data for ferric citrate clearly indicate that the iron is in the +3 oxidation state (ferric). d-nb.inforesearchgate.net This is determined by the position of the absorption edge. Comparisons with iron(II) and iron(III) standards confirm the ferric state in ferric citrate samples. researchgate.netd-nb.info Furthermore, the features in the XANES spectrum can provide qualitative information about the coordination environment of the iron.
Thermal Analysis of this compound
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of this compound.
TGA measures the change in mass of a sample as a function of temperature. For hydrated forms of ferric citrate, TGA can be used to confirm the number of water molecules by observing the mass loss at temperatures around 100–150°C. The decomposition of the citrate ligand occurs at higher temperatures. For instance, iron(III) citrate has been reported to thermally decompose to α-Fe₂O₃ at 460°C. sigmaaldrich.com Studies on a related compound, iron(II) citrate monohydrate, showed a weight loss corresponding to one water molecule, followed by decomposition of the organic part at higher temperatures. mdpi.comresearchgate.net
DSC measures the heat flow into or out of a sample as it is heated or cooled. nih.gov DSC experiments on the periplasmic ferric-citrate transporter FecB showed that the ligand-bound form has greater thermal stability than the ligand-free form, which is consistent with domain closure upon ligand binding. nih.gov For this compound, DSC would show endothermic peaks corresponding to dehydration and subsequent decomposition.
Table 4: Thermal Decomposition Stages of Iron Citrates
| Compound | Temperature Range (°C) | Process |
| Ferric Citrate Hydrate | ~100 - 150 | Dehydration |
| Iron(III) Citrate | 460 | Decomposition to α-Fe₂O₃ |
| Iron(II) Citrate Monohydrate | < 200 | Dehydration |
| Iron(II) Citrate Monohydrate | > 200 | Decomposition of citrate |
Note: Decomposition temperatures can be influenced by factors such as heating rate and atmosphere. sigmaaldrich.commdpi.com
Photochemistry and Redox Cycling of Iron Iii Citrate Complexes
Photo-Reduction Mechanisms of Ferric Citrate (B86180) Monohydrate
The absorption of light by ferric citrate complexes initiates a series of events that lead to the reduction of Fe(III) to Fe(II). copernicus.orgnih.gov This process is fundamental to the photochemical activity of these compounds and proceeds through distinct intramolecular pathways.
Intramolecular Electron Transfer Processes
The primary photochemical event in ferric citrate complexes is a ligand-to-metal charge transfer (LMCT). rsc.org Upon absorption of a photon, an electron is transferred from a carboxylate group of the citrate ligand to the Fe(III) center. rsc.org This creates an excited state, which is a short-lived radical complex. rsc.org This process is analogous to the photochemistry of other iron carboxylates, such as ferric oxalate, where intramolecular electron transfer occurs on a sub-picosecond timescale. acs.org The initial excitation results in the formation of an Fe(II) center complexed with an oxidized citrate radical. rsc.orgacs.org
Photodissociation Pathways and Radical Formation
Following the initial intramolecular electron transfer, the excited complex undergoes dissociation. rsc.orgacs.org The radical complex formed is unstable and decomposes, yielding Fe(II) and a citrate radical. rsc.org This citrate radical can then undergo further reactions, including decarboxylation, which leads to the formation of a ketyl radical and the release of carbon dioxide. acs.orgnih.gov The formation of various organic radicals is a key feature of the photodissociation process. nih.gov These radicals can then participate in a cascade of secondary reactions. nih.gov
Redox Cycling of Iron(II)/Iron(III) in Citrate Systems
The photochemically generated Fe(II) can be re-oxidized back to Fe(III), establishing a redox cycle that can be sustained in the presence of light and appropriate reactants. nih.govnih.gov This cycling is crucial for the continuous degradation of organic matter and the generation of reactive species in various environments. copernicus.org
Generation and Role of Reactive Oxygen Species (ROS)
In the presence of oxygen, the redox cycling of iron in citrate systems leads to the production of reactive oxygen species (ROS). rsc.orgacs.orgnih.gov The photogenerated Fe(II) can react with dissolved oxygen to produce superoxide (B77818) radicals (O₂⁻) and subsequently hydroperoxyl radicals (HO₂•) and hydrogen peroxide (H₂O₂). rsc.orgcopernicus.org Further reaction of Fe(II) with hydrogen peroxide, known as the Fenton reaction, generates highly reactive hydroxyl radicals (•OH). rsc.orgnih.gov These ROS are powerful oxidants that can degrade organic compounds, including the citrate ligand itself and other pollutants present in the system. nih.govresearchgate.net Studies have shown that the photolysis of Fe(III)-citrate complexes is an important source of •OH in atmospheric and surface waters. nih.gov
The following table summarizes the key reactive oxygen species generated during the redox cycling of iron-citrate systems and their primary roles.
| Reactive Oxygen Species (ROS) | Formation Pathway | Primary Role |
| Superoxide (O₂⁻) | Reaction of Fe(II) with O₂ | Precursor to other ROS |
| Hydroperoxyl Radical (HO₂•) | Protonation of O₂⁻ | Oxidizing and reducing agent |
| Hydrogen Peroxide (H₂O₂) | Dimerization of HO₂• or reduction of O₂ | Fenton reagent precursor |
| Hydroxyl Radical (•OH) | Fenton reaction (Fe(II) + H₂O₂) | Highly reactive oxidant, degrades organic compounds |
Influence of Oxygen and pH on Redox Cycling Kinetics
The table below illustrates the general effect of oxygen and pH on the redox cycling kinetics.
| Parameter | Effect on Redox Cycling | Research Findings |
| Oxygen (O₂) Availability | Essential for Fe(II) re-oxidation and ROS generation. Higher O₂ availability accelerates the cycle. | In microdroplets, high O₂ availability leads to rapider reoxidation of photogenerated Fe(II). nih.govacs.org |
| pH | Affects the speciation and photoreactivity of Fe(III)-citrate complexes and the stability of Fe(II). | Optimal •OH production is often observed at acidic pH. nih.govacs.org Complete Fe(III) reduction can occur at very low pH. nih.gov |
Environmental Photochemistry of Iron(III)-Citrate
The photochemical processes involving iron(III)-citrate complexes are of significant environmental relevance, particularly in atmospheric aerosols and aquatic systems. rsc.orgnih.gov In the atmosphere, the photolysis of iron carboxylates like ferric citrate contributes to the aging of aerosols, influencing their chemical composition and physical properties. copernicus.org This process can lead to the degradation of organic matter within the aerosol, the production of volatile organic compounds, and the formation of secondary organic aerosols. copernicus.orgacs.org
In aquatic environments, the photochemistry of iron(III)-citrate plays a role in the biogeochemical cycling of iron, making it more bioavailable to organisms. wikipedia.orgrsc.org The light-induced reduction of Fe(III) to the more soluble Fe(II) is a key step in this process. wikipedia.org Furthermore, the generation of ROS through this photochemistry can contribute to the degradation of natural organic matter and various pollutants in sunlit surface waters. nih.govresearchgate.net The formation of previously unexplored colloidal reaction products from Fe(III)-citrate photochemistry may also contribute to light-absorbing material in aquatic environments. rsc.org
Degradation of Organic Pollutants via Iron(III) Citrate Photocatalysis
The photocatalytic cycle of ferric citrate is harnessed for the degradation of persistent organic pollutants in aqueous environments. The process relies on the generation of highly reactive species, particularly hydroxyl radicals (•OH), which are powerful, non-selective oxidants capable of breaking down complex organic molecules. researchgate.netresearchgate.net Upon irradiation, the Fe(III)-citrate complex undergoes an LMCT reaction, producing Fe(II) and a citrate radical. rsc.orgresearchgate.net In the presence of oxygen, the subsequent reactions lead to the formation of ROS, including superoxide radicals (O₂•⁻), hydroperoxyl radicals (HO₂•), and hydrogen peroxide (H₂O₂). rsc.orgresearchgate.net The reaction between the photogenerated Fe(II) and hydrogen peroxide (the Fenton reaction) produces hydroxyl radicals, which are the primary agents of pollutant degradation. rsc.orgresearchgate.net
This photocatalytic system has proven effective for the degradation of various pollutants. For instance, the presence of the Fe(III)-citrate complex has been shown to enhance the photodegradation rate of the herbicide atrazine (B1667683). researchgate.net The degradation follows first-order reaction kinetics and is dependent on factors such as pH and light intensity. researchgate.net Similarly, the kinetics of the photoinduced degradation of monuron, another herbicide, were studied, highlighting the critical role of pH, with optimal degradation occurring around pH 3. researchgate.net Research has also demonstrated the degradation of the azo dye azophloxine using a photocatalytic oxidation system involving ferric citrate, which was compared to other iron complexes. mdpi.com The efficiency of the degradation is often linked to the concentration of citrate, which acts as both a ligand and a reductant for Fe(III), and the efficient cycling between Fe(II) and Fe(III) states. researchgate.net
Table 1: Research Findings on the Degradation of Organic Pollutants by Ferric Citrate Photocatalysis
| Pollutant | Pollutant Type | Key Findings | Reference(s) |
| Atrazine | Herbicide | Degradation enhanced by Fe(III)-citrate complex via •OH attack; rate depends on pH and light intensity. | researchgate.net |
| Monuron | Herbicide | Degradation is pH-dependent, with optimal efficiency around pH 3. | researchgate.net |
| Amicarbazone | Herbicide | Fe(III)-carboxylates, including citrate, were studied for their effect on UVA photoinduced oxidation. | researchgate.net |
| Azophloxine | Azo Dye | A system with ferric citrate, peroxymonosulfate, and visible light removed 84% of the dye. | mdpi.com |
Implications for Atmospheric Aerosol Chemistry
The photochemistry of iron(III) citrate is a crucial process in atmospheric chemistry, particularly in the aging of atmospheric aerosols. copernicus.orgcopernicus.org Iron, often from mineral dust, can dissolve in acidic aerosol liquid water where it complexes with organic acids like citric acid, which are products of hydrocarbon oxidation. nih.gov These iron-carboxylate complexes are significant light absorbers and act as a proxy for understanding the photochemical processing of secondary organic aerosols (SOA). copernicus.orgcopernicus.orgnih.gov
Upon absorbing sunlight, the Fe(III)-citrate complex initiates a photocatalytic cycle that reduces Fe(III) to Fe(II) and oxidizes the citrate ligand. copernicus.orgcopernicus.org In the presence of oxygen, this leads to the production of ROS (•OH, HO₂, H₂O₂), which in turn reoxidize Fe(II) back to Fe(III). copernicus.orgcopernicus.org This continuous cycle results in the progressive degradation of the organic component of the aerosol, leading to the release of carbon dioxide (CO₂) and other volatile organic compounds, contributing to a significant loss of particle mass. copernicus.orgcopernicus.org Studies have observed mass losses of up to 80% within 24 hours of light exposure. copernicus.orgcopernicus.org
Table 2: Research Findings on the Implications of Ferric Citrate Photochemistry for Atmospheric Aerosols
| Research Focus | Experimental System | Key Findings | Reference(s) |
| Photochemical Degradation | Single levitated iron(III) citrate/citric acid particles | Up to 80% mass loss in 24 hours of irradiation; mass loss rate accelerates during irradiation and with increased RH. | copernicus.orgcopernicus.org |
| Redox Cycling & ROS Production | Citric acid films doped with iron in a coated-wall flow-tube | Photooxidation becomes limited by Fe(II) reoxidation; at low RH, this is limited by O₂ supply, while at high RH, it's limited by the chemical reaction of Fe(II) with oxidants. A single O₂ molecule can trigger ~3 cycles of the Fe(II)/Fe(III) redox pair. | nih.govacs.org |
| Microdroplet Photochemistry | Fe(III)-citric acid complexes in microdroplets | Fe(II) reoxidation is more rapid in microdroplets than in bulk solution due to higher O₂ availability and radical chain reactions. | nih.govacs.org |
| ROS Generation | UV-aged citric acid aerosol with iron-citrate complexes | Generated ROS concentrations on the order of 0.1 nmol H₂O₂ eq µg⁻¹, indicating photochemically driven peroxide formation. | researchgate.net |
Material Science and Environmental Applications of Ferric Citrate Complexes
Ferric Citrate (B86180) as a Precursor for Advanced Inorganic Materials
The unique chelating properties of the citrate ligand make ferric citrate an ideal starting material for the fabrication of various iron-based nanomaterials and oxides. It facilitates the formation of homogenous, finely dispersed metallic species, which is crucial for controlling the properties of the final material.
Ferric citrate monohydrate serves as a key iron source and a stabilizing agent in the synthesis of iron oxide nanoparticles (IONPs), such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). The citrate ions can adsorb onto the surface of the nanoparticles as they form, preventing agglomeration and controlling particle size, which are critical factors for applications in fields like biomedicine and magnetic storage. fda.govmdpi.com
One of the most common methods for preparing IONPs is co-precipitation, where ferrous and ferric ions are precipitated in a basic solution. mdpi.com While ferric citrate is not always the primary iron salt, citric acid or sodium citrate is frequently added as a coating agent. mdpi.comnih.gov In these syntheses, the citrate functionalization occurs on the nanoparticle surface, creating a stable colloidal suspension. mdpi.com
Hydrothermal methods can also utilize ferric citrate precursors. For instance, ammonium (B1175870) iron(III) citrate has been used to produce homogenous Fe₃O₄ nanoparticles with diameters as small as 4 nm. sigmaaldrich.com The citrate complex decomposes under hydrothermal conditions to yield the desired iron oxide phase.
Table 1: Examples of Iron Oxide Nanoparticle Synthesis Involving Citrate
| Synthesis Method | Role of Citrate | Iron Precursors | Resulting Material | Average Particle Size | Reference |
| Co-precipitation | Coating/Stabilizing Agent | FeCl₃·6H₂O, FeSO₄·7H₂O | Citric Acid-coated Fe₃O₄ | 25-28 nm | mdpi.com |
| Modified Co-precipitation | Coating Agent | FeCl₃·6H₂O, FeCl₂·4H₂O, CoCl₂·6H₂O | Sodium Citrate-coated CoFe₂O₄ | 8 ± 2 nm | nih.gov |
| Hydrothermal Reduction | Precursor | Ammonium Iron(III) Citrate | Fe₃O₄ Nanoparticles | ~4 nm | sigmaaldrich.com |
Ferric citrate is a cornerstone of the "citrate precursor" or "citrate gel" method, a wet chemical route used to synthesize complex mixed-metal oxides, particularly spinel ferrites (MFe₂O₄, where M can be Mn, Co, Ni, Cu, Mg, Zn, etc.). researchgate.net This technique is valued for producing homogenous, nanocrystalline materials at significantly lower temperatures than traditional ceramic methods. researchgate.net
The process involves dissolving ferric citrate (or forming it in situ from an iron salt and citric acid) along with the citrate or other salts of the desired metal(s) in water. researchgate.netscilit.com Upon evaporation of the water, a viscous gel is formed. In this gel, the citrate ligands chelate the different metal cations, preventing their individual precipitation and keeping them uniformly mixed on an atomic scale. ncl.res.in This homogenous precursor gel is then subjected to thermal decomposition (calcination). The citrate acts as a fuel, combusting at a relatively low temperature and providing the energy for the formation of the final ferrite (B1171679) phase. researchgate.net This auto-combustion process results in a fine, nanocrystalline powder. researchgate.netncl.res.in
This method has been successfully employed to synthesize a variety of ferrites, including:
Lithium ferrite (LiFe₅O₈): A modified citrate gel precursor technique yields single-phase nanocrystalline lithium ferrite at calcination temperatures as low as 200°C. ncl.res.in
Mg-Zn ferrites: Synthesized using a citrate precursor characterized as a coordination polymer. scilit.com
Spinel ferrites (MFe₂O₄ where M = Mn, Co, Ni, Cu): Prepared from the thermolysis of transition metal bis(citrato)ferrates(III), yielding nanosized ferrites with high saturation magnetization. researchgate.net
The sol-gel process is a versatile technique for creating solid materials from small molecules. Ferric citrate and related iron citrate complexes are highly effective precursors in sol-gel synthesis due to the chelating nature of the citrate ion.
In a typical iron oxide synthesis, an iron salt such as iron(III) nitrate (B79036) is used as the precursor, and citric acid is added as a complexing or gelling agent. google.com The citric acid chelates the Fe³⁺ ions, forming a stable iron(III) citrate complex in the solution (the "sol"). This chelation helps to control the hydrolysis and condensation rates of the iron precursor, preventing rapid precipitation and promoting the formation of a uniform, interconnected network (the "gel").
Upon heating, the gel undergoes several transformations. First, the solvent is evaporated, and then the citrate complex decomposes. As in the ferrite synthesis, the citrate can act as an organic fuel, and its combustion facilitates the conversion of the precursor into the final iron oxide material, often α-Fe₂O₃ (hematite), at a lower temperature than would otherwise be required. This process can be used to create various forms of materials, including nanopowders, thin films, and porous monoliths. google.com
Applications in Environmental Remediation and Analytical Chemistry
The chemical properties of ferric citrate complexes are also leveraged for environmental and analytical purposes, from breaking down pollutants to serving as a reagent in laboratory tests.
Iron(III) citrate complexes play a significant role in advanced oxidation processes (AOPs), particularly in photochemical systems for the degradation of persistent organic pollutants in water. The Fe(III)-citrate complex is photoactive, meaning it can absorb light (especially near-UV radiation).
Upon light absorption, the complex undergoes a ligand-to-metal charge transfer (LMCT) reaction. In this process, an electron is transferred from the citrate ligand to the Fe(III) ion, reducing it to Fe(II) and oxidizing the citrate. In the presence of oxygen, this initiates a cascade of radical reactions, leading to the formation of highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and hydroperoxyl radicals (HO₂•). These ROS are powerful oxidizing agents that can non-selectively attack and degrade a wide range of organic pollutants.
This photocatalytic cycle is particularly effective because the Fe(II) generated can be re-oxidized back to Fe(III) by other species in the system (like peroxides), allowing a small amount of iron to facilitate the continuous degradation of pollutants as long as light and oxygen are present. This process has been studied for the degradation of pollutants such as atrazine (B1667683). The rate of degradation is influenced by factors like pH and light intensity.
Table 2: Photodegradation of Atrazine via Fe(III)-Citrate System
| Pollutant | System | Key Mechanism | Influencing Factors | Outcome | Reference |
| Atrazine | Aqueous Fe(III) and Citrate under Xe lamp irradiation | Formation of photoactive Fe(III)-citrate complex, generation of •OH radicals upon irradiation | pH, light intensity, citrate concentration | Enhanced photodegradation of atrazine following first-order kinetics | chemiis.com |
Ferric citrate and the closely related ferric ammonium citrate are used in laboratories for various chemical and biological analyses. wbcil.compharmacopeia.cn Their primary function is to serve as a soluble and stable source of ferric ions (Fe³⁺) in aqueous solutions. sigmaaldrich.comwbcil.com
Specific applications include:
Qualitative and Quantitative Analysis: Ferric citrate can be used in standard analytical procedures to test for other substances. For example, the United States Pharmacopeia (USP) describes a test where a solution of ferric ammonium citrate is used to identify the presence of citrate by adding potassium permanganate (B83412) and mercuric sulfate, which results in a white precipitate. fao.org The USP also details an assay for determining the iron content in ferric ammonium citrate via titration with sodium thiosulfate. fao.org
Preparation of Standards: Solutions of ferric citrate are used to prepare standard solutions for analytical instrumentation, such as in the determination of lead content using atomic absorption spectroscopy, where a known concentration of the sample is required for analysis.
Biochemical Assays: As a bioavailable source of iron, ferric citrate is used in microbiology and cell culture media to support the growth of organisms that require iron. wbcil.com It is also employed in studies of iron metabolism. sigmaaldrich.com
Coagulation Studies: In water treatment analysis, related compounds like ferric ammonium citrate are used as coagulants to remove impurities, a process that can be studied and optimized at a laboratory scale. wbcil.com
The U.S. Food and Drug Administration (FDA) specifies a range of analytical techniques for the characterization of ferric citrate as an active pharmaceutical ingredient, including elemental analysis, mass spectroscopy, and Mössbauer spectroscopy, highlighting its role as a well-defined chemical entity in analytical settings. fda.gov
Advanced Membrane Technology Utilizing Ferric Citrate Complexes
Ferric citrate complexes are emerging as significant players in the field of advanced membrane technology, particularly in processes that rely on osmotic gradients. Their unique physicochemical properties, including high osmotic potential and lower viscosity compared to some other draw solutes, make them a subject of intensive research for applications aimed at water purification, desalination, and concentration of valuable products. The ability to tailor the structure of these complexes, for instance, by adjusting the ratio of citrate to iron, allows for the optimization of their performance in specific membrane-based separation processes.
Draw Solutes in Forward Osmosis Processes
Ferric citrate complexes have been identified as a promising class of draw solutes for forward osmosis (FO), a membrane process driven by the difference in osmotic pressure between a feed solution and a draw solution. In FO, water molecules move from the lower-concentration feed solution to the higher-concentration draw solution across a semi-permeable membrane. An ideal draw solute should generate a high osmotic pressure, have low viscosity, exhibit minimal reverse flux into the feed solution, and be easily recoverable from the diluted draw solution. researchgate.net
Research into ferric citrate complexes has focused on synthesizing and characterizing different formulations to optimize these properties. A notable study successfully synthesized various ferric citrate (Fe-Cit) complexes by reacting citric acid monohydrate with iron (III) nitrate nonahydrate at different molar ratios. The resulting complexes were designated as Fe-Cit-2, Fe-Cit-5, Fe-Cit-9, and Fe-Cit-19, corresponding to the precursor ratios.
A key finding of this research was the transition from polynuclear to mononuclear ferric citrate structures with an excess of citrate, particularly in the Fe-Cit-9 and Fe-Cit-19 solutions. The mononuclear structure of the Fe-Cit-9 complex was found to be particularly advantageous, exhibiting a higher osmotic pressure and lower viscosity at similar concentrations compared to the other synthesized complexes. These characteristics are crucial for generating a high water flux and minimizing concentration polarization, a phenomenon that can reduce the efficiency of the FO process.
The performance of these hydroacid complexes has been shown to surpass that of other synthetic draw solutes developed in recent years. nih.gov In laboratory settings using deionized water as the feed, 2.0 M ferric-citric acid (Fe-CA) draw solutions have produced high water fluxes of 39-48 L m⁻² hr⁻¹ (LMH) with negligible reverse solute fluxes. nih.gov When tested with a model seawater solution (3.5 wt. % NaCl) as the feed, a 2.0 M Fe-CA draw solution achieved a water flux of 17.4 LMH. nih.gov
The following interactive data tables summarize the osmotic pressure and relative viscosity of various ferric citrate complexes at different concentrations, as well as the water flux achieved using a ferric-citric acid complex draw solution.
Table 1: Osmotic Pressure (bar) of Various Fe-Cit Solutions.
Table 2: Relative Viscosity of Various Fe-Cit Solutions.
Table 3: Water Flux of Ferric-Citric Acid Complex in Forward Osmosis. nih.gov
The thermal stability of the Fe-Cit-9 complex has also been evaluated, demonstrating its suitability for regeneration or reconcentration through thermal processes such as membrane distillation. Furthermore, toxicological testing has indicated that the Fe-Cit-9 compound is nontoxic, making it a safe option for applications in the concentration of liquid foods or pharmaceuticals. The expanded structure of these complexes contributes to negligible reverse solute fluxes, which is a significant advantage in maintaining the purity of the feed solution and reducing the cost of draw solute replenishment. nih.gov
Theoretical and Computational Studies of Ferric Citrate Monohydrate
Speciation Modeling and Thermodynamic Calculations for Iron(III) Citrate (B86180) Systems
The interaction between ferric ions (Fe³⁺) and citric acid results in a diverse array of mononuclear, dinuclear, and trinuclear complexes. rsc.orgnih.govnih.gov A significant challenge in accurately modeling these systems has been accounting for the deprotonation of the citrate's alcoholic hydroxyl group upon complexation with Fe(III). rsc.orgresearchgate.netnih.gov The determination of the pKa value for this group has enabled more precise reassessments of the ferric citrate system. rsc.orgresearchgate.netnih.gov
Research has shown that at different pH levels and iron-to-citrate ratios, the relative concentrations of these species shift significantly. nih.govnih.gov For instance, at a 1:1 iron-to-citrate molar ratio, polynuclear species, likely with a trinuclear structure, are predominant. nih.gov However, in the presence of excess citrate, a mixture of several mononuclear iron species with different coordination environments is observed. nih.gov Mass spectrometry and EPR spectroscopy have been instrumental in identifying the most relevant species, which include a monoiron dicitrate complex as well as dinuclear and trinuclear oligomeric complexes. rsc.orgnih.gov
Thermodynamic stability constants (expressed as log β) quantify the formation of these various complexes from the constituent ions. These constants are crucial inputs for speciation modeling software (like HySS) to predict the distribution of species across a range of conditions. researchgate.netresearchgate.net A detailed study combining voltammetric and UV-vis spectrophotometric measurements provided a reconciled characterization of several key iron(III)-citrate complexes and their stability constants. researchgate.netnih.gov
Detailed Research Findings:
Voltammetric and spectrophotometric studies have identified several distinct ferric citrate species in aqueous solution and calculated their stability constants. researchgate.netnih.gov The research revealed at least four different spectrally active species and four different redox processes corresponding to the reduction of various monocitrate, dicitrate, and polynuclear complexes. researchgate.netnih.gov The stability constants determined by both spectrophotometry and electrochemical methods were found to be in agreement. nih.gov
The following table summarizes the stability constants for several identified iron(III)-citrate complexes as determined in a reconciled study.
| Species | Formula | Log β |
|---|---|---|
| FeLH | [Fe(Cit)H] | 25.69 |
| FeL₂H₂³⁻ | [Fe(Cit)₂(H)₂]³⁻ | 48.06 |
| FeL₂H⁴⁻ | [Fe(Cit)₂(H)]⁴⁻ | 44.60 |
| FeL₂⁵⁻ | [Fe(Cit)₂]⁵⁻ | 38.85 |
Table 1: Stability constants (log β) for selected Fe(III)-citrate complexes determined at 25°C and an ionic strength of 0.7 mol L⁻¹. nih.gov Data derived from a study by Šuman et al.
Speciation plots generated from these thermodynamic data illustrate the distribution of ferric citrate species as a function of pH. researchgate.net These models predict that at physiological pH, when citrate is in excess, mononuclear complexes are significant, whereas at lower citrate-to-iron ratios, the speciation is dominated by oligomeric complexes like dinuclear and trinuclear species. researchgate.net This dynamic interplay is fundamental to the role of citrate in iron transport and bioavailability in biological systems. nih.gov
Q & A
Basic: What are the recommended methods for synthesizing and characterizing ferric citrate monohydrate for cell culture studies?
Answer:
this compound is typically synthesized by combining ferric chloride with citric acid in a 1:1 molar ratio, followed by filtration and stabilization in acidified ultrapure water . Solubility should be verified via ultrafiltration and inductively coupled plasma (ICP) analysis, as iron solubility in stock solutions may vary (e.g., ~88% solubility in stock solutions, but higher in growth media due to lower iron concentrations) . Characterization includes pH stability testing (optimal near neutral pH to avoid precipitation) and purity verification using trace metal analysis . For cell culture, filter sterilization (0.22 μm) is critical to prevent microbial contamination .
Advanced: How does this compound influence oncogenic signaling pathways such as MAPK/ERK in colorectal cancer models compared to other iron compounds?
Answer:
this compound induces amphiregulin, a ligand for epidermal growth factor receptor (EGFr), leading to MAPK/ERK pathway activation in Caco-2 and Hutu-80 cells . This contrasts with ferrous sulfate, which does not elevate EGFr or amphiregulin levels but may upregulate Wnt/β-catenin signaling . Experimental validation requires proteome profiler arrays to detect cancer-related proteins (e.g., phosphorylated ERK) and ELISA kits to quantify amphiregulin . Comparative studies should include controls with ferric EDTA and ferrous sulfate to assess pathway specificity .
Basic: What factors affect the solubility and bioavailability of this compound in experimental systems?
Answer:
Key factors include:
- pH : Ferric citrate precipitates as insoluble oxyhydroxides at intestinal pH (>6), reducing bioavailability .
- Chelation : Citrate acts as a weak chelator, enhancing solubility compared to non-chelated ferric salts .
- Dietary components : Phytate-rich diets may further inhibit iron absorption, though less so than with ferrous sulfate .
- Concentration : Stock solutions ≤8 mM are recommended to maintain solubility in cell culture media .
Advanced: What experimental strategies can resolve contradictions in data regarding ferric citrate's pro-carcinogenic effects versus other iron formulations?
Answer:
To address discrepancies:
- Use isogenic cell lines with defined mutations (e.g., APC-deficient SW480 cells) to isolate Wnt/β-catenin vs. EGFr/MAPK signaling effects .
- Conduct dose-response studies (0.01–2 mM iron) to identify threshold concentrations for oncogenic effects .
- Compare iron uptake mechanisms via DMT1 and DcytB expression profiling, as ferric citrate may rely on alternative transporters .
- Validate findings in in vivo models (e.g., APC-mutant mice) to reconcile in vitro and in vivo results .
Advanced: How to design experiments to assess the role of this compound in modulating cyclooxygenase (COX-2) pathways and prostaglandin production?
Answer:
- COX-2 inhibition assays : Treat cells with ferric citrate and measure PGE2 levels via ELISA, using selective COX-2 inhibitors (e.g., celecoxib) as controls .
- Gene expression profiling : Quantify COX-2 mRNA via qPCR in colorectal cancer cell lines exposed to ferric citrate .
- Comparative analysis : Test ferric citrate against pro-inflammatory iron forms (e.g., FeNTA) to assess specificity in PGE2 induction .
Basic: What analytical techniques are recommended for quantifying iron uptake and intracellular distribution in cells treated with this compound?
Answer:
- ICP-MS/OES : Measures total cellular iron content after acid digestion .
- ELISA : Detects iron-regulated proteins (e.g., ferritin) .
- Fluorescent probes : Use calcein-AM or Phen Green SK to visualize labile iron pools .
- Subcellular fractionation : Isolate organelles to assess mitochondrial or lysosomal iron accumulation .
Advanced: What are the implications of differential amphiregulin induction by ferric citrate versus ferrous sulfate for experimental model selection?
Answer:
Amphiregulin induction by ferric citrate (but not ferrous sulfate) suggests that:
- Cell line choice : Use EGFr-positive lines (e.g., Caco-2) to study paracrine growth signaling .
- Pathway-specific controls : Include ferrous sulfate as a negative control for amphiregulin/EGFr studies .
- Clinical relevance : Prioritize ferric citrate in renal disease models, where it is used as a phosphate binder and may exacerbate colorectal cancer risk .
Basic: What are the key considerations for maintaining this compound stability in long-term cell culture experiments?
Answer:
- Storage : Keep stock solutions at 4°C in the dark to prevent photodegradation .
- pH monitoring : Adjust media pH to 6.5–7.0 to minimize precipitation .
- Fresh preparation : Avoid repeated freeze-thaw cycles; prepare fresh solutions weekly .
Advanced: How does this compound interact with Wnt/β-catenin signaling in colorectal cancer cells, and how can this be experimentally validated?
Answer:
Ferric citrate upregulates DKK-1, a Wnt inhibitor, in SW480 cells, potentially counteracting β-catenin-driven proliferation . To validate:
- Perform Western blotting for β-catenin and DKK-1 .
- Use TOPFlash/FOPFlash luciferase reporters to quantify Wnt pathway activity .
- Compare with ferrous sulfate, which activates Wnt signaling via STAT3 phosphorylation .
Basic: What are the standardized protocols for assessing cytotoxicity of this compound in epithelial cell lines?
Answer:
- MTT assay : Measure mitochondrial activity after 24–72 hours of exposure .
- Clonogenic survival : Assess long-term proliferation post-treatment .
- LDH release : Quantify membrane integrity as a marker of acute toxicity .
- Dose range : Test 0.1–2 mM iron concentrations, reflecting physiological and therapeutic levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
